1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring
Preparation Methods
The synthesis of 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the isobutyl and thiophene groups.
Methylation: The final step involves the methylation of the amine group to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: This compound differs in the position of the hydroxyl group, which can lead to different chemical and biological properties.
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide: The presence of a carboximidamide group introduces additional functionality, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a range of applications in different fields.
Properties
Molecular Formula |
C13H19N3S |
---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
N-methyl-1-[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C13H19N3S/c1-10(2)8-16-9-11(7-14-3)13(15-16)12-5-4-6-17-12/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI Key |
JXLODIFLMRRALV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CS2)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.